13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is a synthetic derivative of retinoic acid, which is part of the broader family of retinoids known for their biological significance in various physiological processes. This compound is specifically noted for its potential therapeutic applications in cancer treatment and other diseases influenced by retinoid signaling pathways. The compound's structure includes a retinamide backbone, modified with an ethoxycarbonyl group attached to a phenyl ring, enhancing its solubility and bioavailability compared to other retinoids.
This compound can be synthesized through various chemical methods, often utilizing derivatives of retinoic acid as starting materials. The synthesis typically involves coupling reactions that introduce the ethoxycarbonyl group onto the phenyl ring of the retinamide structure.
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is classified as a synthetic retinoid. It belongs to the category of retinamides, which are known for their ability to modulate gene expression and influence cellular differentiation and proliferation.
The synthesis of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has been reported using several methodologies. One notable approach involves the coupling reaction of all-trans-retinoic acid with an appropriate amine under controlled conditions to form the desired amide bond. Recent advancements have introduced more efficient methods that minimize byproduct formation and enhance yield.
A scalable and operator-friendly one-step procedure has been developed, allowing for high yields without the need for extensive purification. This method utilizes a mixture of solvents (such as dichloromethane and dimethylformamide) and employs catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the reaction. The procedure has reportedly achieved yields exceeding 99%, demonstrating significant improvements over previous synthetic routes .
The molecular structure of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide features a retinamide core with an ethoxycarbonyl substituent on the para position of the phenyl ring. This structural modification is critical for enhancing its pharmacological properties.
The primary chemical reaction involved in synthesizing 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is the amide formation between an ethoxycarbonyl-substituted phenol and a retinoic acid derivative. This reaction typically requires activation of the carboxylic acid moiety using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
The reaction conditions must be carefully controlled to prevent side reactions, such as hydrolysis or unwanted polymerization. The stoichiometry of reactants is crucial; using an excess of one reactant can significantly improve yield while minimizing byproducts .
The mechanism by which 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide exerts its biological effects involves interaction with nuclear receptors known as retinoic acid receptors (RARs). Upon binding, these receptors undergo conformational changes that lead to alterations in gene expression associated with cell differentiation, apoptosis, and proliferation.
Research indicates that this compound may operate similarly to other retinoids by modulating pathways involved in cell cycle regulation and apoptosis, making it a candidate for chemotherapeutic applications .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis and storage .
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has garnered interest primarily in cancer research due to its potential role as a chemopreventive agent. Its ability to influence cell differentiation and apoptosis makes it a valuable compound in studies aimed at understanding cancer biology and developing novel therapeutic strategies.
Additionally, this compound may have applications in dermatology for treating skin disorders related to retinoid signaling pathways. Ongoing research continues to explore its efficacy and safety profile in clinical settings .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4